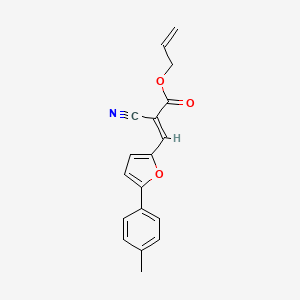
(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate” is a chemical compound with a linear formula of C16H13NO3 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H13NO3 . The molecular weight of this compound is 267.287 .Scientific Research Applications
Stereoselective Synthesis
Allyl cyanides, including compounds structurally related to "(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate," have been utilized in regio- and stereoselective synthesis processes. For instance, the allylcyanation of alkynes using nickel catalysts demonstrates the potential of these compounds in creating functionalized di- or trisubstituted acrylonitriles, which are valuable intermediates in organic synthesis (Nakao et al., 2006).
Biocompatibility and Adhesive Properties
Research on cyanoacrylates, closely related to the compound , has focused on enhancing biocompatibility and adhesive properties. For example, allyl 2-cyanoacrylate-based bio-glues modified with aromatic amino acids have shown improved mechanical properties and reduced cytotoxicity, suggesting their potential as advanced bio-adhesives for medical applications (J. Lim & Woo-Kul Lee, 2014).
Enantioselective Biotransformations
The enantioselective ene-reduction of structurally related compounds by marine and terrestrial fungi has been explored, yielding products with significant potential in green chemistry and organic synthesis. This approach leverages biological systems to produce enantiomerically pure compounds, demonstrating the compound's role in sustainable chemistry (D. E. Jimenez et al., 2019).
Catalytic Applications
The synthesis and application of polymers and biocatalysts derived from or related to "this compound" have been investigated. For example, chitosan-g-poly(2-cyano-1-(pyridin-3-yl)allyl acrylate) demonstrates its role as an efficient catalyst for Michael addition reactions, showcasing the utility of such compounds in polymer chemistry and catalysis (K. Khalil et al., 2016).
Properties
IUPAC Name |
prop-2-enyl (E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-3-10-21-18(20)15(12-19)11-16-8-9-17(22-16)14-6-4-13(2)5-7-14/h3-9,11H,1,10H2,2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPAFKYTWJCQL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
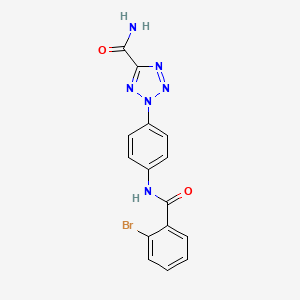
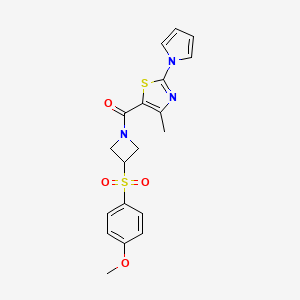

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713258.png)

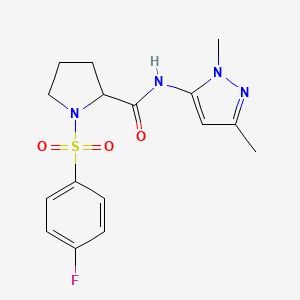
![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)
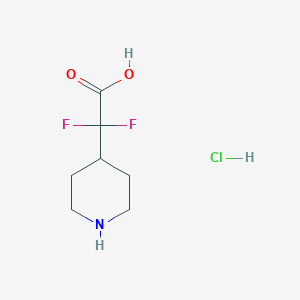
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)
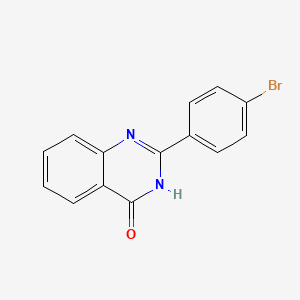
![1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2713272.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2713273.png)
![(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2713274.png)
![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)
